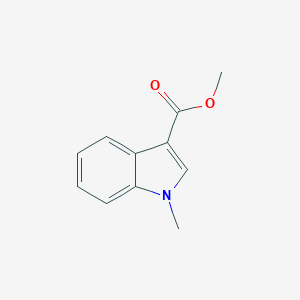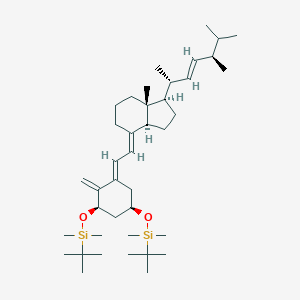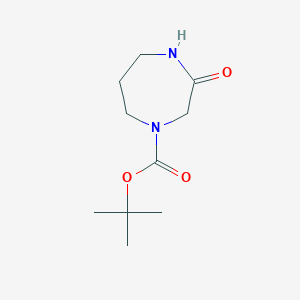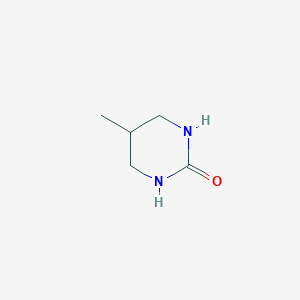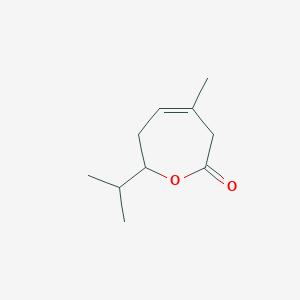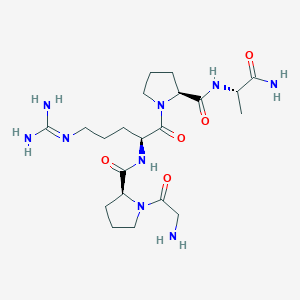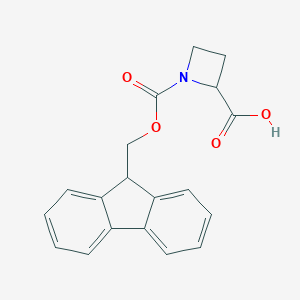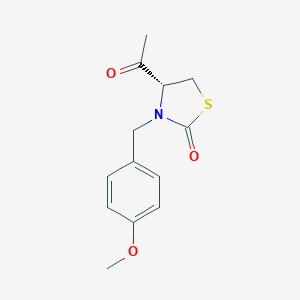
(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
Descripción general
Descripción
®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a chiral thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. The ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one typically involves the condensation of ®-4-methoxybenzylamine with acetylthiazolidinone. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The general synthetic route can be summarized as follows:
-
Step 1: Preparation of ®-4-Methoxybenzylamine
- Starting material: 4-Methoxybenzaldehyde
- Reagent: Ammonium acetate
- Solvent: Ethanol
- Reaction conditions: Reflux for several hours
-
Step 2: Condensation Reaction
- Starting material: ®-4-Methoxybenzylamine
- Reagent: Acetylthiazolidinone
- Solvent: Toluene
- Reaction conditions: Reflux with a catalytic amount of acid
Industrial Production Methods
Industrial production of ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one involves scaling up the laboratory synthesis process. The key steps include:
- Large-scale preparation of ®-4-methoxybenzylamine
- Efficient condensation reaction with acetylthiazolidinone
- Purification of the final product using techniques such as recrystallization or chromatography
Análisis De Reacciones Químicas
Types of Reactions
®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its biological activities.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
- (S)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
- ®-3-(4-Methoxybenzyl)-4-propionylthiazolidin-2-one
- ®-3-(4-Methoxybenzyl)-4-butyrylthiazolidin-2-one
Uniqueness
®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is unique due to its specific chiral configuration and the presence of the methoxybenzyl and acetyl groups
Propiedades
IUPAC Name |
(4R)-4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKUDHXSJQWMFN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CSC(=O)N1CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
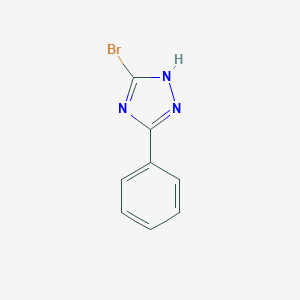
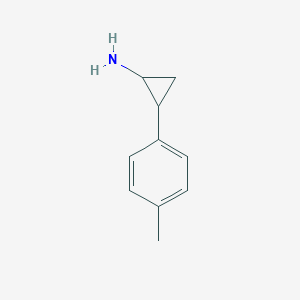
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)


